

Spectroscopic Profile of Cinnamyl Anthranilate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Cinnamyl anthranilate*

Cat. No.: B1236720

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl anthranilate**, a synthetic flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **cinnamyl anthranilate** (CAS No. 87-29-6) is summarized in the tables below. This data is essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

While a publicly available, complete peak list for the ¹H NMR spectrum of **cinnamyl anthranilate** is not readily available in the searched resources, general chemical shift ranges for similar aromatic esters can be predicted. The expected proton signals would correspond to the protons of the cinnamyl and anthranilate moieties.

¹³C NMR Spectral Data

Information from PubChem indicates that the ^{13}C NMR spectrum was recorded on a Varian CFT-20 instrument.^[1] A detailed peak list is not provided in the available search results.

Infrared (IR) Spectroscopy

The infrared spectrum of **cinnamyl anthranilate** exhibits characteristic absorption bands corresponding to its functional groups. The data presented below was obtained from a KBr pellet sample.^[1]

Wavenumber (cm^{-1})	Intensity	Assignment
3483, 3380	Strong	N-H stretching (amine)
3055	Medium	C-H stretching (aromatic/vinylic)
1689	Very Strong	C=O stretching (ester)
1618, 1585, 1557	Strong	C=C stretching (aromatic/vinylic)
1488, 1455	Medium	C-H bending
1379	Medium	C-H bending
1297, 1242	Very Strong	C-O stretching (ester)
1164, 1099	Strong	C-N stretching
973, 950	Strong	C-H out-of-plane bending (trans-alkene)
751	Strong	C-H out-of-plane bending (ortho-disubstituted benzene)
694	Strong	C-H out-of-plane bending (monosubstituted benzene)
529	Medium	

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates several key fragments for **cinnamyl anthranilate**. A comprehensive list with relative intensities is not available in the searched results.

m/z
290537
117
115

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A small amount of the **cinnamyl anthranilate** sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

Instrumentation and Data Acquisition:

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian A-60 for ^1H NMR or a Varian CFT-20 for ^{13}C NMR.^[2] Standard pulse sequences are used for data acquisition. For ^1H NMR, key parameters include the spectral width, acquisition time, and number of scans. For ^{13}C NMR, proton decoupling is typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of the solid **cinnamyl anthranilate** sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, such as a Beckman IR-12.^[1] The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

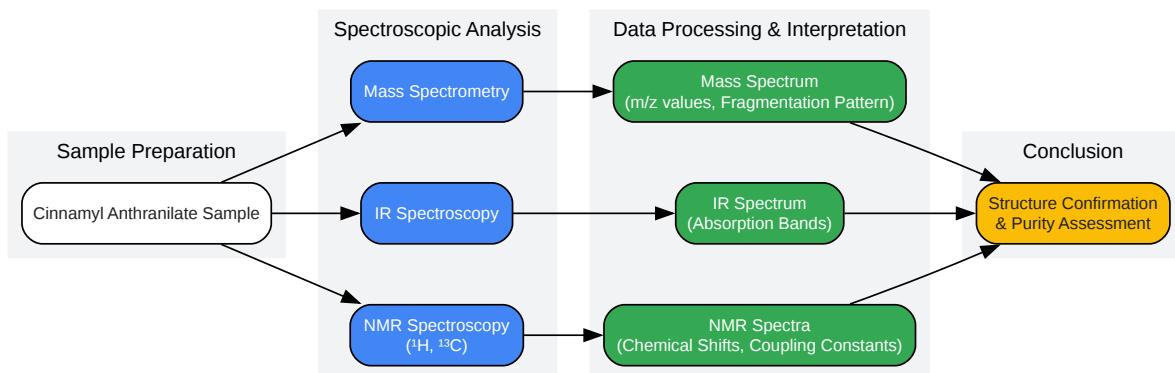
For a volatile compound like **cinnamyl anthranilate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **cinnamyl anthranilate**.

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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Cinnamyl Anthranilate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236720#spectroscopic-data-of-cinnamyl-anthranilate-nmr-ir-ms]

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